4-Chloro-6-(1-methylcyclopropyl)pyrimidine
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Overview
Description
4-Chloro-6-(1-methylcyclopropyl)pyrimidine is a chemical compound that has gained significant attention in various fields, including medical, environmental, and industrial research. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a chloro group at position 4 and a 1-methylcyclopropyl group at position 6 makes this compound unique and interesting for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-methylcyclopropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boron reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-Chloro-6-(1-methylcyclopropyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
4-Chloro-6-(1-methylcyclopropyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine: This compound has a similar structure but with a methyl group at position 2 instead of a hydrogen atom.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound contains a pyrazole ring fused to the pyrimidine ring, making it structurally different but functionally similar in some reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H9ClN2 |
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Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-6-(1-methylcyclopropyl)pyrimidine |
InChI |
InChI=1S/C8H9ClN2/c1-8(2-3-8)6-4-7(9)11-5-10-6/h4-5H,2-3H2,1H3 |
InChI Key |
KBZOSVVEWCWMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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